N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine
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Overview
Description
“N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine” is a chemical compound that belongs to the class of benzo[d]thiazoles. Benzo[d]thiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring. They are known for their wide range of biological activities and are often used in medicinal chemistry .
Chemical Reactions Analysis
Benzo[d]thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring .Scientific Research Applications
Corrosion Inhibition
One study focused on the inhibition performances of thiazole derivatives against the corrosion of iron. The research utilized quantum chemical parameters and molecular dynamics simulations to predict the inhibition efficiency of these molecules, including thiazole derivatives similar to N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine, demonstrating their potential as effective corrosion inhibitors for metals such as iron (Kaya et al., 2016).
Antimicrobial Activity
Another study synthesized derivatives of thiazole and thiadiazole, showcasing their antimicrobial properties. These compounds were evaluated against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans, indicating moderate activity and highlighting the potential of thiazole derivatives in combating microbial infections (Sah et al., 2014).
Organic Semiconductors
The research applications of thiazole derivatives extend into the development of organic semiconductors. A study implemented benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives in constructing alternating copolymers for optoelectronic devices. These polymers, incorporating thiazole units, demonstrated high performance in applications such as field-effect transistors and solar cells, underscoring the versatility and potential of thiazole derivatives in electronic and photonic applications (Chen et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S2/c1-18-11-6-3-7-12-13(11)17-14(19-12)16-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCTVWNLIHPFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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